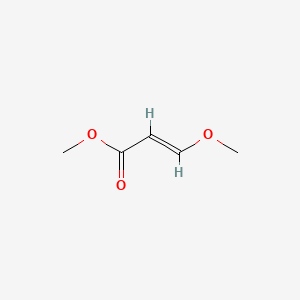

Methyl 3-methoxyacrylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCCPQKLPMHDN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863617 | |

| Record name | (E)-3-Methoxyacrylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-17-0, 34846-90-7 | |

| Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trans-3-methoxy acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-Methoxyacrylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-3-methoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-Methoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRANS-3-METHOXYACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ubiquitous Presence of β-Methoxyacrylates in Nature: A Technical Guide for Researchers

An In-depth Exploration of Naturally Occurring β-Methoxyacrylate Compounds, Their Isolation, Biological Activity, and Mechanisms of Action.

For Researchers, Scientists, and Drug Development Professionals.

Naturally occurring β-methoxyacrylate (BMA) compounds represent a significant class of bioactive secondary metabolites produced by a diverse range of microorganisms. Renowned for their potent fungicidal properties, these compounds have served as the inspiration for a major class of synthetic agricultural fungicides. This technical guide provides a comprehensive overview of the natural occurrence of BMAs, detailing their producing organisms, biosynthesis, and biological activities. It further outlines key experimental protocols for their isolation and characterization and delves into the signaling pathways they modulate, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Major Classes of Naturally Occurring β-Methoxyacrylate Compounds

The β-methoxyacrylate pharmacophore is the key structural feature responsible for the biological activity of these compounds.[1] This toxophore is found in several distinct families of natural products, primarily produced by fungi and myxobacteria.

Strobilurins: Initially isolated from the basidiomycete fungus Strobilurus tenacellus, strobilurins are a prominent group of BMAs.[2][3] Strobilurin A, the first discovered member of this class, and its analogues are produced by various wood-rotting fungi.[1][2] They exhibit a broad spectrum of antifungal activity.

Oudemansins: Closely related to the strobilurins, oudemansins were first isolated from the mycelial cultures of Oudemansiella mucida.[4][5] Oudemansin A and B are notable examples, also demonstrating potent antifungal properties.[6][7]

Myxothiazols: Produced by myxobacteria, such as Myxococcus fulvus, myxothiazols are another significant class of BMA natural products.[8][9] Myxothiazol A is a well-studied member of this family, known for its strong inhibition of the respiratory chain.

Cyrmenins: These nitrogen-linked β-methoxyacrylate inhibitors are produced by myxobacteria, including Cystobacter armeniaca and Archangium gephyra.[10] They exhibit antifungal activity comparable to strobilurin A.[10]

Biosynthesis of β-Methoxyacrylate Compounds

The biosynthesis of the β-methoxyacrylate moiety is a fascinating example of natural product chemistry. In fungi, the biosynthesis of strobilurins involves a polyketide synthase (PKS) pathway. The process is initiated with a rare benzoate starter unit derived from phenylalanine. A key step in the biosynthesis is an oxidative rearrangement that forms the characteristic β-methoxyacrylate toxophore. Two subsequent methyltransferase-catalyzed reactions complete the synthesis.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of β-methoxyacrylate compounds is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[11] These compounds bind to the Qo (Quinone outside) site of cytochrome b, a subunit of the complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting mitochondrial respiration.[11]

The disruption of the electron transport chain has two major consequences for the cell:

-

ATP Depletion: The inhibition of oxidative phosphorylation leads to a significant decrease in the production of ATP, the cell's primary energy currency.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow results in the accumulation of electrons within the respiratory chain, leading to the increased production of superoxide radicals and other reactive oxygen species.

These cellular stresses ultimately trigger programmed cell death, or apoptosis.

Quantitative Biological Activity

The following tables summarize the available quantitative data on the antifungal activity of naturally occurring β-methoxyacrylate compounds. It is important to note that data for some natural compounds, particularly strobilurin A and oudemansins, are less abundant in the literature compared to their synthetic analogues.

Table 1: Antifungal Activity of Myxothiazol

| Test Organism | MIC (µg/mL) |

| Candida albicans | 0.1 - 1.0 |

| Saccharomyces cerevisiae | 0.01 - 0.1 |

| Mucor hiemalis | 0.1 - 1.0 |

| Aspergillus niger | 1.0 - 10 |

| Penicillium notatum | 1.0 - 10 |

| Trichophyton rubrum | 0.1 - 1.0 |

| Data sourced from multiple studies. |

Table 2: Antifungal Activity of Strobilurins (Data for natural compounds is limited; values for synthetic analogues are often used as a reference)

| Compound | Organism | IC50/EC50/MIC (µg/mL) |

| Strobilurin A | Various fungi | Broadly active at low concentrations |

| Oudemansin A | Various fungi | Strong antifungal properties |

| Oudemansin B | Various fungi | Potent inhibitor of respiration |

| Cyrmenins | Candida albicans | Activity comparable to Strobilurin A |

| Specific quantitative data for the natural compounds against a wide range of fungi is not consistently available in tabulated form in the reviewed literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-methoxyacrylate compounds.

Isolation and Purification of Natural β-Methoxyacrylate Compounds

Objective: To isolate and purify β-methoxyacrylate compounds from their producing organisms.

General Workflow:

Detailed Protocol (Example for Oudemansin from Oudemansiella mucida):

-

Cultivation:

-

Inoculate Oudemansiella mucida into a suitable liquid medium (e.g., potato dextrose broth).

-

Incubate the culture on a rotary shaker at 28°C for 10 days.

-

-

Extraction:

-

Harvest the mycelia by filtration.

-

Dry the mycelia and pulverize.

-

Extract the powdered mycelia with methanol.

-

Concentrate the methanol extract and suspend it in water.

-

Perform a liquid-liquid extraction of the aqueous suspension with ethyl acetate.

-

Concentrate the ethyl acetate phase to obtain the crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of acetone and adsorb it onto silica gel.

-

Apply the silica gel with the adsorbed extract to a silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing the target compound.

-

Perform further purification using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

-

Structural Elucidation:

-

Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).

-

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-methoxyacrylate compound against a specific fungal strain.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a suspension of fungal spores or cells in sterile saline.

-

Adjust the concentration of the suspension to a standardized value (e.g., 1-5 x 10⁵ CFU/mL).

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the β-methoxyacrylate compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing liquid growth medium (e.g., RPMI 1640).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include a positive control (no drug) and a negative control (no fungus).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for fungal growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

-

Cytochrome bc1 Complex Activity Assay

Objective: To measure the inhibitory effect of a β-methoxyacrylate compound on the activity of the cytochrome bc1 complex.

-

Isolation of Mitochondria:

-

Isolate mitochondria from a suitable source (e.g., bovine heart, yeast) by differential centrifugation.

-

-

Assay Mixture Preparation:

-

In a cuvette, prepare an assay buffer containing phosphate buffer, EDTA, and cytochrome c.

-

-

Enzyme Activity Measurement:

-

Add the isolated mitochondria to the cuvette.

-

Add the β-methoxyacrylate compound at various concentrations.

-

Initiate the reaction by adding a ubiquinol analogue (e.g., decylubiquinol).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways Modulated by β-Methoxyacrylate Compounds

The inhibition of the cytochrome bc1 complex by β-methoxyacrylates triggers a cascade of events within the cell, ultimately leading to apoptosis.

Pathway Description:

-

Inhibition of Complex III: The β-methoxyacrylate compound binds to and inhibits the cytochrome bc1 complex.

-

Disruption of Electron Transport: This leads to a halt in the electron transport chain.

-

Mitochondrial Dysfunction: The disruption of electron transport causes a decrease in the mitochondrial membrane potential, a reduction in ATP synthesis, and an increase in the production of ROS.

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

Conclusion

Naturally occurring β-methoxyacrylate compounds are a vital area of research with significant implications for agriculture and medicine. Their potent and specific mechanism of action makes them valuable lead compounds for the development of new antifungal agents. This technical guide has provided a comprehensive overview of their natural sources, biological activities, and the experimental approaches used to study them. A deeper understanding of these compounds and their cellular targets will continue to fuel innovation in the ongoing search for novel and effective therapeutic and crop protection agents.

References

- 1. Strobilurin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotics from basidiomycetes. IX. Oudemansin, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Table 5 from MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Key Reactions Involving Methyl 3-methoxyacrylate as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-methoxyacrylate is a versatile bifunctional molecule widely employed in organic synthesis. Its electron-deficient alkene, activated by conjugation to both an ester and a vinyl ether, renders it an excellent Michael acceptor. This guide provides a comprehensive overview of the key Michael addition reactions involving this compound. It details the addition of various nucleophiles, including nitrogen, sulfur, carbon, and oxygen species, with a special focus on modern catalytic and asymmetric methodologies. This document is intended to be a practical resource, offering structured data, detailed experimental protocols, and clear visual representations of reaction mechanisms and workflows to aid in the strategic design and execution of synthetic routes in research and drug development.

Introduction to this compound as a Michael Acceptor

This compound, with the structure CH₃OCH=CHCOOCH₃, serves as a valuable C4-building block. The molecule's reactivity is dominated by the electrophilic nature of the β-carbon, making it susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion. This reaction, known as the Michael addition, is one of the most fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in organic chemistry.

The presence of the methoxy group at the β-position not only influences the electronics of the double bond but can also serve as a latent leaving group or be retained in the final product, offering further synthetic utility. The resulting Michael adducts are often precursors to complex molecules, including β-amino acids, heterocyclic compounds, and various pharmacologically active agents.

General Reaction Mechanism

The Michael addition to this compound proceeds via the attack of a nucleophile (Michael donor) on the β-carbon of the α,β-unsaturated system. This process is typically catalyzed by a base, which serves to deprotonate the nucleophile, or a Lewis acid, which activates the Michael acceptor.

Caption: General mechanism of Michael addition.

Key Reactions by Nucleophile Class

Aza-Michael Addition (Nitrogen Nucleophiles)

The addition of amines to this compound is a robust method for synthesizing β-amino esters. Primary amines can potentially undergo a double addition, although reaction conditions can be tuned to favor the mono-adduct.[1] The reaction is often facilitated by base catalysis or microwave irradiation, which can significantly reduce reaction times and improve yields.[2][3]

Table 1: Aza-Michael Addition to Acrylates

| Entry | Nucleophile (Amine) | Michael Acceptor | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzylamine | Methyl crotonate | Microwave (150 °C, 110 psi), MeOH | 3 h | 98 | [2] |

| 2 | Benzylamine | Methyl methacrylate | Microwave (115-130 °C, 68 psi), MeOH | 3 h | 97 | [2] |

| 3 | Benzylamine | Methyl acrylate | Microwave (115 °C, 59 psi), MeOH | 3 h | 50 (1:1 mono:di-adduct) | [2] |

| 4 | (S)-(-)-α-Methylbenzylamine | Methyl acrylate | Microwave (80 °C, 18 psi), MeOH | 10 min | 95 |[3] |

Experimental Protocol: Microwave-Assisted Aza-Michael Addition [2]

-

Setup: A 10 mL microwave reactor vessel is charged with the amine (1.0 mmol), this compound (1.0 mmol), and a suitable solvent such as methanol (3 mL).

-

Reaction: The vessel is sealed and placed in a monomode microwave apparatus. The reaction mixture is heated to the target temperature (e.g., 80-150 °C) and held for the specified time (e.g., 10 minutes to 3 hours).[2][3] Pressure is monitored throughout the reaction.

-

Work-up: After cooling, the solvent is removed under reduced pressure (rotary evaporation).

-

Purification: The crude residue is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure β-amino ester product.

Thia-Michael Addition (Sulfur Nucleophiles)

The conjugate addition of thiols to acrylates is a highly efficient "click" reaction, often proceeding rapidly at room temperature with high yields.[4] The reaction is typically catalyzed by weak bases (e.g., triethylamine) or nucleophilic catalysts like phosphines (e.g., dimethylphenylphosphine, DMPP).[4][5] The choice of catalyst is crucial; phosphines can offer complete conversion in minutes, whereas amine catalysts may require several hours.[5]

Table 2: Thia-Michael Addition to (Meth)acrylates

| Entry | Nucleophile (Thiol) | Michael Acceptor | Catalyst (mol%) | Time | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Mercaptoethanol | PEG-Acrylate | Triethylamine (25) | 2 h | >99 | [5] |

| 2 | 2-Mercaptoethanol | PEG-Methacrylate | Triethylamine (92) | 72 h | >80 | [5] |

| 3 | 2-Mercaptoethanol | PEG-Methacrylate | DMPP (10) | < 5 min | >99 | [5] |

| 4 | Benzyl Mercaptan | PEG-Acrylate | n-Pentylamine (10) | 4 h | >99 |[5] |

Experimental Protocol: Phosphine-Catalyzed Thia-Michael Addition [5]

-

Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the thiol (1.1 equiv.).

-

Catalysis: A solution of a phosphine catalyst, such as dimethylphenylphosphine (DMPP, 1-10 mol%), is added dropwise to the stirring mixture at room temperature.

-

Monitoring: The reaction is monitored by TLC or ¹H NMR for the disappearance of the vinyl protons of the starting material. These reactions are often complete within minutes.

-

Work-up: Upon completion, the solvent is removed in vacuo.

-

Purification: The residue is purified by flash column chromatography to remove the catalyst and any excess reagents, affording the thioether product.

Michael Addition of Carbon Nucleophiles

The addition of doubly-stabilized carbanions, such as those derived from dialkyl malonates, is a classic C-C bond-forming reaction. Modern advancements rely on organocatalysis to achieve high enantioselectivity.[6][7] Bifunctional catalysts, like cinchona alkaloid-derived thioureas, activate the nucleophile through their basic moiety and the Michael acceptor via hydrogen bonding.[8]

Caption: Experimental workflow for an organocatalytic Michael addition.

Table 3: Asymmetric Michael Addition of Malonates to Michael Acceptors

| Entry | Nucleophile | Michael Acceptor | Catalyst (mol%) | Time | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Dimethyl malonate | β-Nitrostyrene | Cinchonine-thiourea (10) | 24 h | 95 | 95 | [8] |

| 2 | Diethyl malonate | Chalcone | Nanocrystalline MgO | 12 h | 95 | 99 | [9] |

| 3 | Diethyl malonate | Cinnamaldehyde | Pyrrolidine-based catalyst (20) | 48 h | 96 | 97 | [10] |

| 4 | Indanone carboxylate | Methyl Acrylate | Cinchona-squaramide (10) | 72 h | 96 | 98 |[11] |

Experimental Protocol: Organocatalytic Asymmetric Addition of Malonates [8]

-

Setup: In a vial, the Michael acceptor (e.g., β-nitrostyrene, as a proxy, 0.25 mmol) and the bifunctional organocatalyst (e.g., a thiourea derivative, 10 mol%) are dissolved in a non-polar solvent like toluene (0.5 mL).

-

Reaction: Dimethyl malonate (0.50 mmol, 2.0 equiv.) is added, and the mixture is stirred at room temperature for the required duration (e.g., 24 hours).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography.

-

Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified using flash chromatography (e.g., hexane/ethyl acetate eluent) to isolate the enantioenriched product.

-

Analysis: The enantiomeric excess (ee) is determined by chiral stationary phase HPLC analysis.

Standard Grignard reagents (RMgX) typically favor 1,2-addition to the carbonyl group of α,β-unsaturated esters. To achieve the desired 1,4-conjugate addition (Michael addition), the use of a copper catalyst (e.g., CuI, CuCN) is generally required to form a softer organocuprate (Gilman reagent) in situ.[12][13] This approach effectively directs the nucleophilic attack to the β-carbon.

Oxa-Michael Addition (Oxygen Nucleophiles)

The conjugate addition of alcohols to activated alkenes is also a valuable transformation.[14] This reaction is often less facile than the aza- or thia-Michael additions and typically requires catalysis. N-heterocyclic carbenes (NHCs) and various Lewis acids have been shown to be effective catalysts for promoting the addition of alcohols to acrylates.[15][16]

Asymmetric Synthesis Strategies

Achieving stereocontrol in the Michael addition is of paramount importance for drug development. Organocatalysis has emerged as a dominant strategy for the asymmetric Michael addition to acceptors like this compound.

Catalytic Cycle: A common mechanism for amine-catalyzed additions involves the formation of a chiral enamine intermediate from the nucleophile (e.g., a ketone or aldehyde) and a chiral secondary amine catalyst (e.g., a proline derivative). This enamine then attacks the Michael acceptor in a stereocontrolled fashion. For bifunctional catalysts like thioureas, the catalyst simultaneously activates both the nucleophile and electrophile through non-covalent interactions.

Caption: Bifunctional organocatalysis cycle.

Conclusion and Future Outlook

This compound is a powerful and versatile Michael acceptor, enabling the synthesis of a diverse array of functionalized molecules. The reactions detailed in this guide, particularly those employing modern catalytic methods, offer efficient and stereocontrolled routes to valuable synthetic intermediates. The continued development of novel organocatalysts and flow chemistry protocols is expected to further enhance the utility of this compound in both academic research and industrial applications, including the streamlined synthesis of complex pharmaceutical agents. The data and protocols provided herein serve as a foundational resource for scientists aiming to leverage the unique reactivity of this important building block.

References

- 1. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly enantioselective and recyclable organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Conjugate addition of Grignard reagents to α,β-unsaturated esters: Preparation of alkylsilylketeneacetals. | CoLab [colab.ws]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Michael Addition - Common Conditions [commonorganicchemistry.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Role of Methyl 3-methoxyacrylate as a dipolarophile in cycloadditions

An In-depth Technical Guide on the Role of Methyl 3-methoxyacrylate as a Dipolarophile in Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized as a dipolarophile in various cycloaddition reactions. Its chemical structure, featuring an electron-rich enol ether moiety conjugated with an electron-withdrawing methyl ester group, imparts unique reactivity. This dual functionality allows it to act as a Michael acceptor and a propiolate equivalent, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of the role of this compound in [3+2] and [4+2] cycloaddition reactions, presenting key quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.

While a powerful tool, it is noteworthy that the reactivity of this compound can be nuanced. In some instances, such as 1,3-dipolar cycloadditions with nitrile oxides under certain conditions, it has been reported to be unreactive, with starting materials being recovered.[2] This underscores the importance of careful consideration of reaction conditions and potential activation methods when employing this dipolarophile.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings.[3] this compound serves as an effective two-atom component in these reactions.

Cycloaddition with Nitrile Oxides

The reaction of nitrile oxides with alkenes is a cornerstone for the synthesis of isoxazolines, which are precursors to various functionalized molecules.[4] The regioselectivity of this reaction with this compound is dictated by the electronic properties of the reactants. The oxygen of the nitrile oxide typically adds to the more electron-poor carbon of the double bond, and the carbon of the nitrile oxide adds to the more electron-rich carbon. For this compound, this would be expected to yield 4-methoxycarbonyl-3-substituted-5-methoxyisoxazolines.

Quantitative Data for Nitrile Oxide Cycloaddition Analogues

As specific data for this compound is limited, the following table presents data for a closely related reaction involving methyl 3-(p-nitrobenzoyloxy)acrylate, which serves as a methyl propiolate equivalent and highlights the regiochemical outcome.[2]

| Dipole (R-CNO) | Dipolarophile | Product | Yield (%) | Ref. |

| Benzonitrile oxide | Methyl 3-(p-nitrobenzoyloxy)acrylate | 3-Phenyl-4-methoxycarbonylisoxazole | 85 | [2] |

| 4-Chlorobenzonitrile oxide | Methyl 3-(p-nitrobenzoyloxy)acrylate | 3-(4-Chlorophenyl)-4-methoxycarbonylisoxazole | 88 | [2] |

| 4-Methoxybenzonitrile oxide | Methyl 3-(p-nitrobenzoyloxy)acrylate | 3-(4-Methoxyphenyl)-4-methoxycarbonylisoxazole | 82 | [2] |

Experimental Protocol: Generalized Synthesis of Isoxazolines

The following is a general procedure for the in situ generation of a nitrile oxide and its subsequent cycloaddition with an electron-rich alkene like this compound. This protocol is adapted from standard methods for such reactions.[5][6]

-

Preparation of the Hydroximoyl Chloride: To a solution of the desired aldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Cycloaddition: To the solution containing the hydroximoyl chloride, add this compound (1.2 eq).

-

Add a base, such as triethylamine (1.5 eq), dropwise at 0 °C to generate the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired isoxazoline.

Cycloaddition with Nitrones

The cycloaddition of nitrones with alkenes provides a direct route to isoxazolidines, which are valuable intermediates in the synthesis of amino alcohols and other important compounds. A theoretical study of the reaction between quinazoline-3-oxide and this compound has shown a complete ortho regioselectivity and a moderate exo stereoselectivity.[7]

Quantitative Data for Quinazoline-3-oxide Cycloaddition

The following data is derived from a computational study at the B3LYP/6-31G(d,p) level of theory.[7]

| Reaction | Regioselectivity | Stereoselectivity | Activation Energy (kcal/mol) | Ref. |

| Quinazoline-3-oxide + this compound | Ortho | Exo favored | 23.5 (exo) | [7] |

| Quinazoline-3-oxide + this compound | Ortho | Endo | 24.1 (endo) | [7] |

Experimental Protocol: Generalized Synthesis of Isoxazolidines

The following is a generalized procedure for the cycloaddition of a nitrone with this compound, based on common practices for these reactions.[1][8]

-

Reaction Setup: In a round-bottom flask, dissolve the nitrone (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane).

-

Reaction Conditions: Stir the mixture at room temperature or heat under reflux, depending on the reactivity of the nitrone. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the isoxazolidine cycloadducts. The diastereomers, if formed, may be separable by chromatography.

Cycloaddition with Diazo Compounds

The reaction of diazo compounds with alkenes is a classical method for the synthesis of pyrazolines, which can be further oxidized to pyrazoles.[9] As an enol ether, this compound is expected to react readily with diazo compounds.[10]

Quantitative Data for Diazo Compound Cycloaddition Analogues

| Diazo Compound | Dipolarophile | Product | Yield (%) | Ref. |

| Diazomethane | Methyl acrylate | Methyl pyrazoline-3-carboxylate | High | [11] |

| Ethyl diazoacetate | Methyl acrylate | Diethyl pyrazoline-3,4-dicarboxylate | Good | [9] |

Experimental Protocol: Generalized Synthesis of Pyrazolines

The following is a generalized procedure for the cycloaddition of diazomethane with an activated alkene like this compound. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment.

-

Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established safety procedures.

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in diethyl ether at 0 °C.

-

Cycloaddition: Slowly add the ethereal solution of diazomethane to the solution of the dipolarophile until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for several hours, or until the yellow color disappears.

-

Work-up: Carefully evaporate the solvent under a gentle stream of nitrogen.

-

Purification: The resulting pyrazoline can often be used without further purification. If necessary, it can be purified by chromatography on neutral alumina.

[4+2] Cycloaddition (Diels-Alder) Reactions

In the Diels-Alder reaction, this compound acts as an electron-rich dienophile. Its reaction with electron-rich dienes is an example of a normal electron demand Diels-Alder reaction, which is often facilitated by Lewis acid catalysis.[12]

Reaction with Cyclopentadiene

The reaction of cyclopentadiene with acrylates is a classic example of a Diels-Alder reaction that exhibits stereoselectivity, favoring the endo product under kinetic control due to secondary orbital interactions.[1]

Quantitative Data for Diels-Alder Reaction with Acrylate Analogues

While specific yield and selectivity data for this compound are not readily found, the data for methyl acrylate provides a good indication of the expected outcome. The uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo:exo ratio of 82:12.[12] The use of a Lewis acid catalyst like AlCl₃·Et₂O can increase this ratio to 99:1.[12]

| Diene | Dienophile | Catalyst | endo:exo Ratio | Ref. |

| Cyclopentadiene | Methyl acrylate | None | 82:12 | [12] |

| Cyclopentadiene | Methyl acrylate | AlCl₃·Et₂O | 99:1 | [12] |

Experimental Protocol: Generalized Diels-Alder Reaction

The following is a generalized procedure for the Diels-Alder reaction between cyclopentadiene and this compound.

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).

-

Cycloaddition: Add the freshly distilled cyclopentadiene (1.2 eq) to the solution of the dienophile at 0 °C.

-

Reaction Conditions: Allow the reaction to stir at room temperature for several hours. Monitor the disappearance of the starting materials by TLC or GC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxyquinolines using Methyl trans-3-methoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. While several named reactions exist for quinoline synthesis, this document outlines a proposed methodology for the synthesis of 4-hydroxyquinolines utilizing the reaction of anilines with methyl trans-3-methoxyacrylate. This approach is presented as an analogue to the well-established Conrad-Limpach and Gould-Jacobs reactions, which traditionally employ β-ketoesters or related synthons. Although not a widely documented specific reaction, the protocol detailed below provides a robust starting point for the exploration of this novel synthetic route. The procedure involves an initial Michael addition/condensation followed by a thermal cyclization to yield the quinoline core.

Introduction

Quinolines and their derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of the quinoline ring system has been a subject of extensive research, leading to the development of classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. The Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters, is a particularly relevant method for the preparation of 4-hydroxyquinolines (which often exist in their tautomeric 4-quinolone form).[1][2]

This application note details a proposed synthetic protocol for 4-hydroxyquinolines that employs methyl trans-3-methoxyacrylate as a three-carbon building block. The reaction is hypothesized to proceed via a mechanism analogous to the Conrad-Limpach synthesis, involving the initial formation of a β-anilinoacrylate intermediate, followed by a high-temperature cyclization to furnish the 4-hydroxyquinoline product. This method offers a potential alternative to classical routes, utilizing a readily available and versatile starting material.

Proposed Reaction Scheme

The overall proposed transformation involves a two-step, one-pot synthesis where an aniline derivative reacts with methyl trans-3-methoxyacrylate to form an intermediate, which then undergoes intramolecular cyclization to yield the corresponding 4-hydroxyquinoline.

References

Application Notes & Protocols for Methyl 3-methoxyacrylate in Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-methoxyacrylate, specifically the (E)-isomer, is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its core structure, the β-methoxyacrylate group, is a well-established "toxophore" or pharmacophore, particularly in the class of strobilurin fungicides.[1] This functional group is vital for the biological activity of these compounds, which typically involves the inhibition of mitochondrial respiration by binding to the Qo site of Complex III, thereby blocking electron transport and halting ATP synthesis.[2] While its most prominent application is in the synthesis of fungicides like azoxystrobin, its utility extends to other areas, including the synthesis of insecticides and potential applications in drug delivery systems.[3][4] This document provides detailed application notes, experimental protocols, and key data for the use of this compound in the synthesis of significant pharmaceutical intermediates.

Application Notes

Primary Application: Synthesis of Strobilurin Fungicides

The β-methoxyacrylate moiety is the cornerstone of strobilurin fungicides, a major class of agricultural chemicals developed from natural models like Strobilurin A.[5] Synthetic analogues were designed to improve photostability while retaining the potent fungicidal activity.[5] this compound is a key precursor for introducing this essential functional group.

-

Azoxystrobin Synthesis: Azoxystrobin is a broad-spectrum fungicide and the top-selling product in its class.[5] Its synthesis heavily relies on intermediates derived from this compound. A common strategy involves first constructing a larger intermediate, such as (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate, which is then further elaborated.[6][7] The final step typically involves the reaction of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate with 2-cyanophenol.[7][8]

-

Other Strobilurins: The same core chemistry is applied to produce other fungicides like Picoxystrobin and Pyraclostrobin, where the phenyl ring system attached to the acrylate is modified.[5][9] The consistent feature across these molecules is the methyl (E)-β-methoxyacrylate group, which is indispensable for their mode of action.[1]

Synthesis of Key Precursors

The direct use of this compound is one approach, but more commonly, it is the entire methyl 3-methoxy-2-aryl acrylate scaffold that is built up in a multi-step process. A typical industrial method starts with a substituted phenylacetate, which undergoes formylation and subsequent methylation to generate the desired β-methoxyacrylate structure.[10][11]

Other Applications

Beyond fungicides, this compound serves as an intermediate for other bioactive molecules:

-

Insecticides: The β-methoxyacrylate pharmacophore has been incorporated into novel pyrazoline derivatives to create compounds exhibiting both fungicidal and insecticidal properties.[4]

-

Pesticides: It is an intermediate in the synthesis of the insecticide flonicamid.[12][13][14]

-

Pharmaceuticals & Drug Delivery: It can be used to synthesize the pharmaceutical ceftibuten.[13][14] Additionally, due to its acrylate structure, it has potential applications in polymer chemistry for creating drug delivery systems that allow for controlled release.[3][15]

Data Presentation

Table 1: Summary of Conditions for the Synthesis of this compound.

| Starting Material | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-methoxy-3-ethoxypropanoate | Sodium Pyrosulfate | Methanol | Reflux / 160 | 48 / 5 | 73.1 | 95 | [12] |

| 3-methoxy-3-ethoxypropanoate | Sodium Pyrosulfate | Methanol | Reflux / 160 | 10 / 5 | 59.2 | 94 | [12] |

| Methyl 3,3-dimethoxypropionate | p-toluenesulfonic acid | None | 160 | 7.5 | 90 | - | [13] |

| Methyl 3,3-dimethoxypropionate | p-toluenesulfonic acid | None | 160 | 7.5 | 87 | - | [13] |

| 3-methoxy-3-propoxy-propionate | p-toluenesulfonic acid | Methanol | Reflux / 160 | 24 / 5 | 74.4 | 97 |[14] |

Table 2: Summary of Conditions for the Final Step in Azoxystrobin Synthesis.*

| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Trimethylamine Hydrochloride | Potassium Carbonate | Toluene | 80 | 8 | 95.4 | 98.3 | [8] |

| Trimethylamine (aq. solution) | Potassium Carbonate | Toluene | 80 | 8 | 94.6 | 98.1 | [8] |

| None | Cesium Carbonate | Not Specified | 80-85 | 5-7 | High | - | [16] |

*Reaction of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate with 2-cyanophenol.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 3,3-dimethoxypropionate[14]

Materials:

-

Methyl 3,3-dimethoxypropionate (28.19 g)

-

p-toluenesulfonic acid (39.32 g)

-

Round-bottom flask equipped with a thermometer and condenser

Procedure:

-

Add Methyl 3,3-dimethoxypropionate (28.19 g) and p-toluenesulfonic acid (39.32 g) to the round-bottom flask.

-

Slowly heat the mixture to 160°C and maintain this temperature for 7.5 hours.

-

After the reaction is complete, distill the mixture at atmospheric pressure (boiling point ~70°C) to remove the by-product, methanol.

-

Following the removal of methanol, perform distillation under reduced pressure (-0.09 MPa).

-

Collect the fraction distilling between 165-172°C to obtain the colorless, oily product, this compound.

-

Expected Yield: 19.88 g (90%).

Protocol 2: Synthesis of Azoxystrobin (Final Step)[9]

Materials:

-

Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol, 99% purity)

-

2-cyanophenol (33.09 g, 0.275 mol, 99% purity)

-

Potassium carbonate (27.88 g, 0.2 mol, 99% purity)

-

Trimethylamine hydrochloride (1.95 g, 0.02 mol, 98% purity)

-

Toluene (150 g)

-

Water (100 g)

-

500 mL reaction flask

Procedure:

-

Sequentially add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (80.99 g), 2-cyanophenol (33.09 g), potassium carbonate (27.88 g), and trimethylamine hydrochloride (1.95 g) into the 500 mL reaction flask.

-

Stir the mixture and heat to 80°C.

-

Maintain the reaction at 80°C for 8 hours.

-

Upon completion of the reaction, add 100 g of water to the flask.

-

Separate the organic and aqueous layers. The organic layer is a toluene solution of azoxystrobin.

-

The toluene solution can be further processed by cooling to induce crystallization, followed by filtration and drying to obtain the final product.

-

Expected Yield: 97.9 g of azoxystrobin with a purity of 98.25% (overall yield of 95.38% after post-processing).

Visualizations

Caption: Synthetic pathway of Azoxystrobin highlighting key intermediates.[7][16]

Caption: General experimental workflow for the final coupling step in Azoxystrobin synthesis.[8]

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00608C [pubs.rsc.org]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Synthesis, fungicidal, and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. nbinno.com [nbinno.com]

- 7. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]

- 10. US8278445B2 - Preparation methods of azoxystrobin and its analogs - Google Patents [patents.google.com]

- 11. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 12. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]

- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. This compound CAS 34846-90-7 Production and Applications in China [weimiaobio.com]

- 16. CN105566231A - Method for preparing azoxystrobin on basis of Suzuki reaction - Google Patents [patents.google.com]

One-Pot Synthesis of Methyl 3-methoxyacrylate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxyacrylate is a key building block in the synthesis of various pharmaceuticals and agrochemicals, most notably in the production of strobilurin fungicides. This application note provides detailed protocols for the one-pot synthesis of this compound from readily available starting materials. The described methods offer advantages in terms of operational simplicity, cost-effectiveness, and suitability for industrial-scale production. This document outlines two primary one-pot procedures, summarizing the key quantitative data in tabular format for easy comparison and providing detailed experimental protocols. Additionally, a visual representation of the general synthetic workflow is included to facilitate a clear understanding of the process.

Introduction

The development of efficient and scalable synthetic routes to key intermediates is a cornerstone of modern drug development and chemical manufacturing. This compound is a valuable intermediate, and its efficient synthesis is of significant interest. Traditional multi-step syntheses can be time-consuming, costly, and generate significant waste. The one-pot methodologies detailed herein streamline the production of this compound, enhancing overall process efficiency.

Data Summary

The following tables summarize the quantitative data for two distinct one-pot synthetic methods for preparing this compound.

Method 1: From Methyl 3-methoxy-3-alkoxypropionate

This method involves the acid-catalyzed transetherification and subsequent elimination of an alcohol from a methyl 3-methoxy-3-alkoxypropionate precursor in a one-pot fashion.

| Starting Material (R-group) | Catalyst | Reaction Time (Reflux) | Cracking Temperature | Yield (%) | Purity (%) | Reference |

| Propoxy | Sodium bisulfate | 24 hours | 160 °C | 78.6 | 97 | [1] |

| Butoxy | Potassium hydrogen sulfate | 24 hours | 160 °C | 75.3 | 96 | [1] |

| Propoxy | p-Toluenesulfonic acid | 15 hours | 180 °C | 77.0 | 96 | [1] |

| Propoxy | p-Toluenesulfonic acid | 24 hours | 160 °C | 74.4 | 97 | [1] |

| Ethoxy | Sodium bisulfate | 24 hours | 140 °C | 76.7 | 97 | [2][3] |

| Ethoxy | Sodium bisulfate | 48 hours | 160 °C | 73.1 | 95 | [2][3] |

Method 2: From Methyl Acrylate via Methyl 3,3-dimethoxypropionate Intermediate

This one-pot process involves the initial formation of methyl 3,3-dimethoxypropionate from methyl acrylate and methanol, followed by an acid-catalyzed cracking to yield the final product.

| Catalyst (Formation) | Catalyst (Cracking) | Reaction Time (Formation) | Cracking Temperature | Overall Yield (%) | Purity (%) | Reference |

| Cobalt oxide, Indium oxide | Concentrated sulfuric acid | 16 hours | 190 °C | 82.4 | 95.8 | [4] |

Experimental Protocols

Method 1: Synthesis from Methyl 3-methoxy-3-propoxypropionate using Sodium Bisulfate

Materials:

-

Methyl 3-methoxy-3-propoxypropionate (35.2 g, 200 mmol)

-

Methanol (380 g)

-

Sodium bisulfate (1.9 g)

-

Nitrogen gas supply

-

500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser

Procedure:

-

To the 500 mL three-necked flask, add methyl 3-methoxy-3-propoxypropionate, methanol, and sodium bisulfate.[1]

-

Stir the mixture and heat to reflux. Maintain the reflux for 24 hours.[1]

-

After 24 hours, reconfigure the apparatus for vacuum distillation and remove the methanol under reduced pressure.[1]

-

Once the solvent is removed, introduce a nitrogen atmosphere into the flask.

-

Heat the residue to 160 °C to induce a cracking reaction and maintain this temperature for 5 hours.[1]

-

After the cracking reaction is complete, purify the residue by vacuum distillation to obtain this compound.[1]

Method 2: Synthesis from Methyl Acrylate via a Methyl 3,3-dimethoxypropionate Intermediate

Materials:

-

Methyl acrylate (560 g)

-

Methanol (716 g)

-

Cobalt oxide (2.24 g)

-

Indium oxide (8.96 g)

-

Concentrated sulfuric acid (17.6 g)

-

Nitrogen and Oxygen gas supply

-

Reactor equipped for pressure reactions, stirring, and temperature control

-

Petroleum ether

Procedure: Part A: Formation of Methyl 3,3-dimethoxypropionate

-

Add methyl acrylate, methanol, cobalt oxide, and indium oxide to the reactor.[4]

-

Maintain the temperature of the reaction solution at 50 °C with sufficient stirring.[4]

-

Pressurize the reactor with nitrogen and oxygen to a partial pressure of 0.4 MPa to initiate the reaction.[4]

-

Continue the reaction for 16 hours, monitoring the consumption of methyl acrylate. The reaction is considered complete when the methyl acrylate content drops to 3%.[4]

-

After the reaction, filter to recover the catalyst.[4]

-

Add petroleum ether to the filtrate, stir to mix, and then allow the layers to separate.

-

Collect the upper petroleum ether layer and recover the petroleum ether by distillation at atmospheric pressure to obtain the intermediate, methyl 3,3-dimethoxypropionate.[4]

Part B: Cracking to this compound

-

Transfer the obtained methyl 3,3-dimethoxypropionate to a cracking kettle.

-

Slowly add concentrated sulfuric acid.

-

Raise the temperature to 190 °C and maintain for 20 hours to facilitate the cracking reaction.[4]

-

Collect all the products from the cracking reaction.

-

Purify the crude product by vacuum distillation to obtain this compound.[4]

Visualized Workflow

The following diagram illustrates the general one-pot synthesis workflow for this compound.

References

- 1. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]

- 3. CN103113227A - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]

- 4. This compound | 34846-90-7 [chemicalbook.com]

Application Notes and Protocols: P-Toluenesulfonic Acid in Methyl 3-methoxyacrylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-methoxyacrylate, a key intermediate in the production of various pharmaceuticals and agrochemicals. The focus of this document is the utilization of p-toluenesulfonic acid (p-TsOH) as a catalyst, offering a cost-effective and efficient method suitable for industrial production.

Introduction

This compound serves as a critical building block in organic synthesis. The use of p-toluenesulfonic acid as a catalyst in its preparation presents a practical and scalable approach. This acid catalyst facilitates the synthesis through two primary pathways: the dealcoholysis of methyl 3,3-dimethoxypropionate or a one-pot reaction from methyl 3-methoxy-3-alkoxypropionates. These methods are advantageous due to their operational simplicity and high yields.

Data Presentation

The following tables summarize the quantitative data from various experimental protocols for the synthesis of this compound using p-toluenesulfonic acid.

Table 1: Synthesis of this compound from Methyl 3-methoxy-3-propoxypropionate

| Parameter | Embodiment 1 | Embodiment 2 |

| Starting Material | Methyl 3-methoxy-3-propoxypropionate | Methyl 3-methoxy-3-propoxypropionate |

| Starting Material Amount | 35.2 g (200 mmol) | 35.2 g (200 mmol) |

| Methanol Amount | 190 g | 570 g |

| p-Toluenesulfonic Acid Amount | 1.9 g | 1.14 g |

| Reaction Temperature (Initial) | Reflux | Reflux |

| Reaction Time (Initial) | 24 hours | 15 hours |

| Scission Reaction Temperature | 160 °C | 180 °C |

| Scission Reaction Time | 5 hours | 5 hours |

| Product Yield | 17.8 g | 18.6 g |

| Product Purity | 97% | 96% |

| Overall Yield | 74.4% | 77.0% |

Data sourced from patent CN104058960A.[1]

Table 2: Synthesis of this compound from Methyl 3,3-dimethoxypropionate

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Starting Material | Methyl 3,3-dimethoxypropionate | Methyl 3,3-dimethoxypropionate | Methyl 3,3-dimethoxypropionate |

| Starting Material Amount | 28.19 g | 25.19 g | 28.59 g |

| p-Toluenesulfonic Acid Amount | 39.32 g | 35.32 g | 39.52 g |

| Reaction Temperature | 160 °C | 160 °C | 160 °C |

| Reaction Time | 7.5 hours | 7.5 hours | 7.5 hours |

| Product Yield | 19.88 g | 20.1 g | 19.78 g |

| Overall Yield | 90% | 87% | 91% |

Data sourced from patent application CN105418421A.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation.

Protocol 1: Synthesis from Methyl 3-methoxy-3-propoxypropionate

This protocol is based on the one-pot reaction method.

Materials:

-

Methyl 3-methoxy-3-propoxypropionate

-

Methanol

-

p-Toluenesulfonic acid

-

Nitrogen gas

-

500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser

Procedure:

-

To the 500 mL three-necked flask, add 35.2 g (200 mmol) of Methyl 3-methoxy-3-propoxypropionate, 190 g of methanol, and 1.9 g of p-toluenesulfonic acid.[1]

-

Heat the mixture to reflux with mechanical stirring and maintain the reaction for 24 hours.[1]

-

After the initial reaction, reconfigure the apparatus for vacuum distillation and remove the methanol under reduced pressure.[1]

-

Under a nitrogen atmosphere, heat the residue to 160 °C to induce a scission reaction and maintain this temperature for 5 hours.[1]

-

Following the scission reaction, purify the product by vacuum distillation to obtain this compound.[1]

Protocol 2: Synthesis from Methyl 3,3-dimethoxypropionate

This protocol details the catalytic elimination of methanol.

Materials:

-

Methyl 3,3-dimethoxypropionate

-

p-Toluenesulfonic acid

-

Round-bottom flask equipped with a thermometer and condenser

Procedure:

-

In a round-bottom flask, combine 28.19 g of Methyl 3,3-dimethoxypropionate and 39.32 g of p-toluenesulfonic acid.[2]

-

Slowly heat the mixture to 160 °C and maintain the reaction for 7.5 hours.[2]

-

After the reaction is complete, distill the by-product methanol at atmospheric pressure (approximately 70 °C).[2]

-

Subsequently, purify the product by vacuum distillation under reduced pressure (-0.09 MPa), collecting the fraction at 165-172 °C.[2]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental workflows described.

Caption: Reaction pathway from Methyl 3-methoxy-3-propoxypropionate.

Caption: Catalytic elimination from Methyl 3,3-dimethoxypropionate.

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes and Protocols for Finishing Agents in Textile and Leather Industries

Abstract: This document provides detailed application notes and experimental protocols for the use of common finishing agents in the textile and leather industries. It is intended for researchers, scientists, and development professionals. The protocols outlined herein cover the application of key finishes and the standard evaluation methods used to determine their efficacy. Quantitative performance data is summarized in tabular format, and key processes are visualized using workflow diagrams.

Part 1: Textile Finishing Agents

Application Notes: Anti-Wrinkle Finishing

Anti-wrinkle finishes, also known as durable press or crease-resistant finishes, are crucial for cellulosic fabrics like cotton to improve their crease recovery and maintain a smooth appearance after washing.[1] The most common agents are cross-linking resins that react with the hydroxyl groups of cellulose fibers.[1] Dimethylol Dihydroxy Ethylene Urea (DMDHEU) and Dimethylol Ethylene Urea (DMEU) are widely used, though concerns over formaldehyde release have led to the development of formaldehyde-free agents.[1] The application is typically performed using a pad-dry-cure method, where the fabric is impregnated with the finishing solution, dried, and then cured at high temperatures to facilitate the cross-linking reaction.[2]

Key Agent: Dimethylol Ethylene Urea (DMEU)

-

Mechanism: DMEU reacts with the cellulose fibers in cotton and blended fabrics, creating cross-links that enhance resistance to creasing.[1]

-

Substrate: Cotton, Cotton/Polyester blends.

-

Considerations: Careful application is necessary to avoid issues like yellowing or stiffness.[1] Proper ventilation is required, and manufacturers' guidelines on concentration and pH should be followed to prevent over-softening or discoloration.[1]

Application Notes: Water Repellent Finishing

Water repellent finishes impart hydrophobicity to fabrics without completely sealing them, thus maintaining breathability. These are essential for outdoor wear, upholstery, and technical textiles.[1][3] Fluorocarbon-based repellents are highly effective as they form a protective barrier on the fabric surface that repels both water and oil.[1] Silicone-based agents are also widely used, offering good water repellency and a soft hand feel.[4][5][6]

Key Agent: Fluorocarbon Repellents

-

Mechanism: Fluorocarbon polymers have very low surface energy. When applied to a fabric, they align themselves to create a microscopic, spiky surface that minimizes contact with water droplets, causing them to bead up and roll off.

-

Substrate: Cotton, Polyester, Nylon, and their blends.

-

Considerations: Environmental concerns are associated with long-chain (C8) fluorocarbons, leading to a shift towards shorter-chain (C6, C4) and fluorine-free alternatives. Proper handling is crucial to minimize ecological impact.[1]

Experimental Protocols: Textile Finishing

Protocol 1: Application of Anti-Wrinkle Finish (Pad-Dry-Cure Method)

-

Preparation of Finishing Bath:

-

Prepare an aqueous solution containing the anti-wrinkle agent (e.g., 60-80 g/L DMEU), a catalyst (e.g., 15-20 g/L MgCl₂), a wetting agent (e.g., 1-2 g/L), and a softener (e.g., 20-30 g/L polyethylene emulsion).

-

Ensure all components are fully dissolved in deionized water. Adjust pH as per manufacturer's recommendation (typically 4.5-5.5).

-

-

Padding:

-

Immerse the pre-treated (scoured and bleached) dry fabric sample into the finishing bath.

-

Pass the saturated fabric through a laboratory padding mangle at a set pressure to achieve a specific wet pick-up percentage (typically 70-80%).

-

-

Drying:

-

Dry the padded fabric in a laboratory stenter or oven at 100-120°C for 2-3 minutes until completely dry.

-

-

Curing:

-

Transfer the dried fabric to a curing oven and heat at 150-160°C for 3-5 minutes. This step initiates the cross-linking reaction between the resin and the cellulose fibers.

-

-

Post-Treatment:

-

After curing, wash the fabric sample with a non-ionic detergent to remove any unreacted chemicals and then rinse thoroughly.

-

Dry the fabric and condition it at a standard atmosphere (20±2°C and 65±2% relative humidity) for 24 hours before evaluation.

-

Protocol 2: Evaluation of Crease Recovery (AATCC Test Method 66)

-

Apparatus: Crease Recovery Tester and loading device.

-

Sample Preparation: Cut several 40x15 mm test specimens from the conditioned fabric in both warp and weft directions.

-

Procedure:

-

Fold a test specimen in half and place it under the loading weight (e.g., 500g) for 5 minutes.

-

Remove the weight and transfer the creased specimen to the clamp of the Crease Recovery Tester.

-

Allow the specimen to recover from the crease for 5 minutes.

-

Measure the angle of recovery on the instrument's scale.

-

-

Calculation: Record the crease recovery angle for all specimens and calculate the average for both warp and weft directions. A higher angle indicates better wrinkle resistance.

Quantitative Data: Textile Finishes

| Finishing Agent | Substrate | Property Measured | Performance Metric | Result (Illustrative) |

| DMEU Resin | 100% Cotton | Wrinkle Resistance | Crease Recovery Angle (Warp + Weft) | Untreated: 160° / Treated: 280° |

| Fluorocarbon C6 | Polyester | Water Repellency | Spray Test Rating (AATCC 22) | Untreated: 50 / Treated: 100 |

| Silicone Softener | Cotton Knit | Softness | Bending Length (cm) | Untreated: 3.5 / Treated: 2.1 |

| Polyurethane | Nylon | Abrasion Resistance | Cycles to Failure (Martindale) | Untreated: 20,000 / Treated: 35,000 |

| Chitosan | Cotton | Antimicrobial | Bacterial Reduction (%) | Untreated: <10% / Treated: >99%[1] |

Visualizations: Textile Finishing Workflows

Caption: Workflow for applying an anti-wrinkle finish to textiles.

Caption: Simplified mechanism of DMEU cross-linking cellulose fibers.

Part 2: Leather Finishing Agents

Application Notes: Polyurethane (PU) Top Coat

Leather finishing is a multi-step process that applies a protective and aesthetic coating to the leather surface.[7][8] The finishing agent typically consists of a film-forming material (binder), coloring material, a medium (solvent), and auxiliary agents.[7] Polyurethane (PU) resins are widely used as top coats in leather finishing due to their excellent physical properties. They form films that are soft, smooth, highly elastic, and resistant to abrasion, high/low temperatures, and aging.[7] PU top coats can compensate for the "cold, brittle and hot sticky" characteristics sometimes found in purely acrylic finishes.[7]

Key Agent: Aqueous Polyurethane Dispersion (PUD)

-

Mechanism: PUDs are applied as a liquid layer. As the water evaporates, the polyurethane particles coalesce to form a continuous, durable, and flexible film on the leather surface. Cross-linking agents can be added to further enhance properties like water and rub resistance.[7]

-

Substrate: Chrome-tanned, vegetable-tanned, and other leather types.

-

Application: Typically applied via spraying, followed by drying and sometimes hot plating (ironing) to ensure a smooth, uniform surface.

Experimental Protocols: Leather Finishing

Protocol 3: Application of a Standard Leather Top Coat Finish

-

Leather Preparation:

-

Start with a buffed and conditioned crust leather sample.

-

Ensure the surface is clean, free of dust, and has a uniform moisture content.

-

-

Base Coat Application:

-

Prepare a base coat formulation, typically containing an acrylic resin binder, pigments for color, and flow modifiers.

-

Apply one or two cross-coats using a laboratory spray gun at a pressure of 4-5 bar.

-

Dry the base coat in an oven or with an infrared dryer at 70-80°C.

-

-

Top Coat Formulation:

-

Prepare the top coat solution containing an aqueous polyurethane dispersion (e.g., 200 parts), a matting agent (e.g., 10-20 parts silica duller), a feel modifier (e.g., 5-10 parts wax emulsion), and a cross-linker (e.g., 3-5% polyisocyanate).

-

Mix thoroughly and allow to stand for 15 minutes before use.

-

-

Top Coat Application:

-

Apply the top coat formulation using a laboratory spray gun in two cross-coats.

-

Dry the finished leather at 80-90°C for 5-10 minutes.

-

-

Final Curing and Plating:

-

Allow the finished leather to cure at room temperature for at least 24-48 hours to ensure full cross-linking of the film.

-

For a smoother surface, the leather may be hot plated at 80-90°C under pressure (e.g., 100 bar) for 1-2 seconds.

-

Condition the samples at standard atmosphere before testing.[9]

-

Protocol 4: Evaluation of Finish Adhesion (IUP 470 / ISO 11644)

-

Apparatus: Adhesion tester with a load cell, adhesive tape (specified in the standard), roller.

-

Procedure:

-

Place the conditioned finished leather sample on a flat, hard surface.

-

Apply a strip of the specified adhesive tape to the finished surface.

-

Press the tape down firmly using a standardized roller to ensure intimate contact.

-

Leave the tape in place for 1-2 minutes.

-

Attach the free end of the tape to the clamp of the adhesion tester.

-

Peel the tape from the leather surface at a constant speed (e.g., 100 mm/min) and at a 90-degree angle.

-

-

Evaluation:

-

Visually assess the amount of finish removed from the leather surface and transferred to the tape.

-

The force required to peel the tape is recorded. A higher force and less finish removal indicate better adhesion.

-

Quantitative Data: Leather Finishes

| Finishing Agent | Leather Type | Property Measured | Performance Metric | Result (Illustrative) |

| Acrylic Resin | Bovine Upholstery | Dry Rub Fastness (IUP 450) | Grey Scale Rating (1-5) | 4/5 |

| Polyurethane Top Coat | Bovine Upholstery | Wet Rub Fastness (IUP 450) | Grey Scale Rating (1-5) | 4 |

| Nitrocellulose Lacquer | Goat Shoe Upper | Finish Adhesion (IUP 470) | Force (N/cm) & Visual | 2.5 N/cm, No delamination |

| Wax Emulsion | Bovine Full Grain | Water Resistance | Bally Penetrometer (cycles) | > 25,000 cycles |

Visualizations: Leather Finishing Workflows

Caption: A typical multi-layer structure of a leather finish.

References

- 1. fineotex.com [fineotex.com]

- 2. Natural Finishing Agents – Textile colouration and finishes [ebooks.inflibnet.ac.in]

- 3. Unlocking the Benefits of Finishing Agents for Textiles: Transforming Fabric Quality and Performance-Huzhou U-CAN Biotechnology Co. Ltd [en.jnm-chemical.com]

- 4. fineotex.com [fineotex.com]

- 5. deepseasilicone.com [deepseasilicone.com]

- 6. texauxchemicals.com [texauxchemicals.com]

- 7. carbodiimide.com [carbodiimide.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Niacinamide in Cosmetic Formulations

Introduction